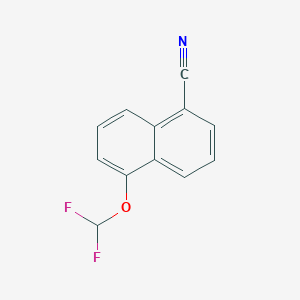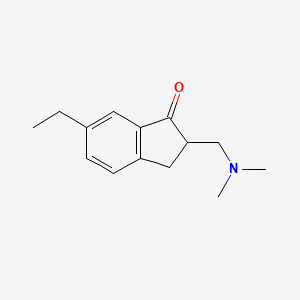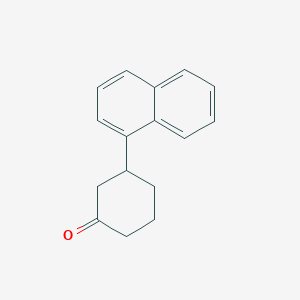
1-Cyano-5-(difluoromethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-5-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C12H7F2NO. This compound is part of the naphthalene family, characterized by a naphthalene ring substituted with a cyano group and a difluoromethoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-5-(difluoromethoxy)naphthalene typically involves the introduction of a cyano group and a difluoromethoxy group onto a naphthalene ring. One common method includes the reaction of 1-bromo-5-(difluoromethoxy)naphthalene with a cyanide source under specific conditions to replace the bromine atom with a cyano group. This reaction is usually carried out in the presence of a palladium catalyst and a suitable base in an organic solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-5-(difluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.
Substitution: The cyano and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require a strong base or acid as a catalyst and an appropriate nucleophile or electrophile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce aminonaphthalenes.
Scientific Research Applications
1-Cyano-5-(difluoromethoxy)naphthalene is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes studying its effects on biological targets and its potential as a drug candidate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 1-Cyano-5-(difluoromethoxy)naphthalene exerts its effects involves interactions with specific molecular targets. The cyano group and difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
- 1-Cyano-3-(difluoromethoxy)naphthalene
- 1-Cyano-4-(difluoromethoxy)naphthalene
- 1-Cyano-6-(difluoromethoxy)naphthalene
Comparison: 1-Cyano-5-(difluoromethoxy)naphthalene is unique due to the specific positioning of the cyano and difluoromethoxy groups on the naphthalene ring. This positioning can significantly influence the compound’s chemical reactivity and physical properties compared to its isomers. For instance, the electronic distribution and steric effects differ, leading to variations in reaction outcomes and applications.
Properties
Molecular Formula |
C12H7F2NO |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
5-(difluoromethoxy)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H7F2NO/c13-12(14)16-11-6-2-4-9-8(7-15)3-1-5-10(9)11/h1-6,12H |
InChI Key |
BBDGDPKPGGBVIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)OC(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane](/img/structure/B11885309.png)





![5,7-Dichloro-2-methylbenzo[d]thiazole](/img/structure/B11885349.png)

